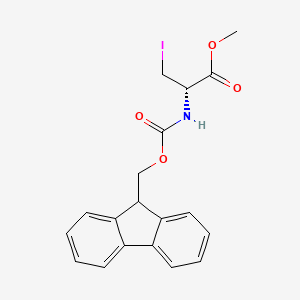

N-Fmoc-3-iodo-D-alanine methyl ester

Description

Properties

IUPAC Name |

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18INO4/c1-24-18(22)17(10-20)21-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUVRMHOLORRBM-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosyl-Mediated Iodination

Adapted from the Boc-protected analog synthesis, this method employs p-toluenesulfonyl chloride (TsCl) to activate the hydroxyl group for nucleophilic displacement by iodide. The procedure follows:

-

Tosylation : D-Serine methyl ester is treated with TsCl in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–5°C for 4 hours, forming the tosylate intermediate.

-

Iodide Substitution : Sodium iodide (NaI) in acetone is introduced under reflux (60°C) for 12 hours, displacing the tosyl group to yield 3-iodo-D-alanine methyl ester.

-

Fmoc Protection : The amine group is protected using Fmoc-Cl (1.2 eq) in DCM with dimethylaminopyridine (DMAP) as a catalyst, stirred at room temperature for 6 hours.

Key Data :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Tosylation | TsCl, TEA | DCM | 0–5°C | 92% |

| Iodination | NaI | Acetone | 60°C | 85% |

| Fmoc Protection | Fmoc-Cl, DMAP | DCM | RT | 78% |

This method achieves an overall yield of 58% with high stereochemical fidelity.

Direct Halogenation of Fmoc-Protected D-Alanine Methyl Ester

Alternative strategies prioritize Fmoc protection before halogenation to avoid side reactions.

Thionyl Chloride-Mediated Halogenation

Patent WO2016155596A1 details a chlorination method using thionyl chloride (SOCl₂), which can be adapted for iodination by substituting SOCl₂ with iodine-containing reagents:

-

Fmoc Protection : D-Alanine methyl ester is reacted with Fmoc-Osu (1.5 eq) in acetonitrile (ACN) at 25°C for 8 hours.

-

Iodination : The Fmoc-protected intermediate is treated with iodine (I₂) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 40°C for 24 hours.

Optimization Challenges :

-

Excessive iodine (≥2 eq) leads to overhalogenation, reducing yields to <30%.

-

Lower temperatures (25°C) favor mono-iodination but prolong reaction times to 48 hours.

Data :

| Parameter | Optimal Value | Yield |

|---|---|---|

| I₂ Equivalents | 1.2 eq | 65% |

| Temperature | 40°C | 65% |

| Solvent | THF | 65% |

Comparative Analysis of Methods

Purification and Characterization

Post-synthesis, the product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) and characterized by:

-

HPLC : Retention time = 12.3 min (C18 column, 70% ACN/water).

-

NMR : δ 7.75 (Fmoc aromatic protons), δ 4.40 (α-H), δ 3.65 (OCH₃).

Industrial-Scale Considerations

Patent WO2016155596A1 highlights solvent systems critical for scalability:

Chemical Reactions Analysis

Methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

One of the primary applications of N-Fmoc-3-iodo-D-alanine methyl ester is in peptide synthesis. The Fmoc protection allows for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). The iodine atom enhances reactivity, enabling the formation of various peptide bonds through coupling reactions. This compound can be incorporated into peptides to introduce specific functionalities or to study structure-activity relationships.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. Its unique reactivity profile allows it to participate in substitution reactions, where the iodine can be replaced by nucleophiles such as amines or thiols. This property broadens its application in synthesizing diverse chemical entities.

Bioconjugation Techniques

The compound is also utilized in bioconjugation techniques, where it can facilitate the attachment of peptides or other biomolecules to surfaces or other molecules. This application is particularly relevant in developing targeted drug delivery systems and biosensors.

Synthesis of Lanthionine-containing Peptides

In a study focused on synthesizing lanthionine-containing peptides, this compound was utilized as a building block for constructing cyclic peptides with antimicrobial properties against Gram-positive bacteria. The research demonstrated that incorporating this compound led to successful peptide formation and provided insights into its biological activity .

Development of Antiproliferative Agents

Another investigation highlighted the use of this compound in synthesizing compounds aimed at targeting cancer cells. The study revealed that derivatives synthesized from this compound exhibited promising antiproliferative activity, suggesting its potential role in developing new cancer therapies .

Mechanism of Action

The mechanism of action of N-Fmoc-3-iodo-D-alanine methyl ester primarily involves its reactivity due to the presence of the iodine atom and the Fmoc-protected amino group. The iodine atom can participate in various substitution and coupling reactions, while the Fmoc group provides stability and protection to the amino group during synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Aromatic vs. Halogenated Side Chains

Key Observations :

Protecting Group Variations

Key Observations :

Ester Group Variations

Key Observations :

- Methyl esters are standard for SPPS due to their inertness, while ethylenoxy esters enable click chemistry modifications .

Biological Activity

N-Fmoc-3-iodo-D-alanine methyl ester, a compound with the chemical formula and a molecular weight of approximately 451.3 g/mol, is a member of the fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is particularly significant in peptide synthesis and bioconjugation due to its unique structural properties and reactivity, primarily attributed to the iodine atom present in its structure.

Chemical Structure

The structure of this compound is characterized by:

- Fmoc Group : Provides stability and protection to the amino group during synthesis.

- Iodine Atom : Imparts unique reactivity, allowing participation in various substitution and coupling reactions.

The biological activity of this compound is primarily influenced by its ability to undergo reactions facilitated by the iodine atom. The Fmoc group allows for mild deprotection, making it suitable for peptide synthesis. Its mechanism can be summarized as follows:

- Reactivity : The iodine atom can engage in nucleophilic substitution reactions, which are crucial for forming peptide bonds.

- Bioconjugation : The compound is employed in attaching peptides or biomolecules to surfaces or other molecules, enhancing drug delivery systems and diagnostic applications.

Applications in Research

This compound serves multiple roles in scientific research:

- Peptide Synthesis : It acts as a building block due to its stability under mild conditions.

- Organic Synthesis : Functions as an intermediate in creating more complex molecules, including pharmaceuticals .

- Bioconjugation Techniques : Utilized for attaching biomolecules, enhancing their functional properties.

Peptide Synthesis Studies

Recent studies have highlighted the effectiveness of this compound in synthesizing constrained dipeptide surrogates. For instance, researchers reported that its incorporation into peptide sequences significantly improved the conformational stability and bioactivity of the resulting peptides .

Comparative Analysis of Biological Activity

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-Fmoc-3-iodo-D-alanine methyl ester, and how can coupling efficiency be optimized?

- Methodology :

- Protection : Begin with D-alanine, introducing the Fmoc (9-fluorenylmethoxycarbonyl) group to protect the amine. Use Fmoc-Cl or Fmoc-OSu in anhydrous DMF or THF with a base like DIEA .

- Iodination : Introduce iodine at the β-carbon via electrophilic substitution or transition-metal-catalyzed halogenation. Optimize stoichiometry (e.g., NIS/AgNO₃) and monitor with TLC .

- Esterification : React with methyl iodide/K₂CO₃ in dry acetone, ensuring anhydrous conditions to avoid hydrolysis.

- Optimization : Use coupling agents like HOBt/DIC for Fmoc introduction. Monitor reaction completion via LC-MS and adjust equivalents of reagents to improve yield .

Q. Which purification techniques are most effective for isolating high-purity this compound?

- Methodology :

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane. For polar byproducts, add 1–2% acetic acid to the mobile phase .

- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to remove unreacted starting materials.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing. Validate purity >97% via UV detection at 254 nm .

Q. How should researchers characterize the stereochemical integrity of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® column with isopropanol/n-hexane to confirm enantiomeric excess (>98% for D-configuration) .

- NMR : Analyze and spectra for diastereotopic proton splitting (e.g., β-hydrogens adjacent to iodine) .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration if chiral centers are ambiguous .

Advanced Research Questions

Q. How can Taguchi experimental design optimize reaction conditions for large-scale synthesis?

- Methodology :

- Parameter Screening : Identify critical factors (e.g., catalyst concentration, temperature, solvent ratio) using an L9 orthogonal array .

- Signal-to-Noise (S/N) Analysis : Prioritize parameters with the largest S/N ratio (e.g., catalyst concentration contributed 77.6% in biodiesel optimization) .

- Validation : Scale up optimal conditions (e.g., 1.5 wt% catalyst, 60°C) and confirm yield via gravimetric analysis.

Q. What strategies resolve contradictions in HPLC purity data (e.g., batch variability or degradation)?

- Methodology :

- Degradation Studies : Incubate samples under stress conditions (heat, light, humidity) and analyze via LC-MS to identify labile groups (e.g., ester hydrolysis) .

- Method Cross-Validation : Compare purity results from HPLC, NMR (if applicable), and elemental analysis .

- Storage Optimization : Store at -20°C in argon-flushed vials to prevent Fmoc deprotection and iodine loss .

Q. How does the iodine substituent influence peptide incorporation efficiency and bioactivity?

- Methodology :

- SPPS Integration : Use standard Fmoc-SPPS protocols. Monitor coupling efficiency via Kaiser test; adjust activation (e.g., PyBOP vs. HATU) if steric hindrance occurs .

- Bioactivity Screening : Incorporate into model peptides (e.g., opioid receptor ligands) and assay binding affinity via competitive ELISA or SPR. Compare with non-iodinated analogs to assess halogen effects .

Q. What analytical approaches differentiate between iodine positional isomers or byproducts?

- Methodology :

- High-Resolution MS : Detect exact mass differences (e.g., iodine vs. bromine substitution) with <5 ppm accuracy .

- 2D NMR : Use HSQC to map coupling between β-iodine and adjacent carbons, distinguishing regioisomers .

- XPS : Analyze iodine 3d binding energy (~620 eV) to confirm covalent bonding (vs. adsorbed I₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.